molecular formula C5H6ClNO2 B1357804 3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl- CAS No. 69513-43-5

3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl-

Cat. No.: B1357804
CAS No.: 69513-43-5
M. Wt: 147.56 g/mol
InChI Key: BLVDUEBKNOYSAD-UHFFFAOYSA-N
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Description

3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl- is a heterocyclic compound that belongs to the isoxazoline family. It is a five-membered ring compound with a nitrogen atom at the center. This compound is synthesized through the reaction of aldehydes and amines, and has been studied extensively for its various biological and physiological applications.

Scientific Research Applications

Photoredox Catalysis and Larvicidal Activity

Isoxazole-5(4H)-ones, including derivatives similar to 3(2H)-Isoxazolone, have shown potential in the field of photoredox catalysis and larvicidal activity against Aedes aegypti. Researchers investigated photochemical reactions in continuous flow conditions, leading to the synthesis of isoxazolones that displayed growth inhibitory effects on mosquito larvae (Sampaio et al., 2023).

Chemical Properties and Transformations

Isoxazolones have been studied for their chemical properties, including reactions with nucleophiles and oxidizing agents, leading to the formation of various derivatives and demonstrating their versatility in organic synthesis (Batra et al., 1990).

Synthesis of Hydroxypyrazoles and Isoxazolones

A study on the synthesis of hydroxypyrazoles and isoxazolones from specific reactions highlighted the utility of isoxazolones in creating diverse chemical compounds (Flores et al., 2002).

Biological Activities

Isoxazolone derivatives have been synthesized and investigated for various biological activities such as antimicrobial, antiviral, anti-inflammatory, antioxidant, and anticancer properties. These derivatives are found in natural products and drugs, emphasizing their significance in medicinal chemistry (Setia et al., 2020).

Antimicrobial Activities

Specific isoxazolone derivatives have been synthesized and tested for antimicrobial activity, underlining their potential as therapeutic agents (Kömürcü et al., 1995).

Cytotoxic Activities

Research has been conducted on the synthesis of isoxazolone derivatives and their evaluation for cytotoxic activities, indicating their potential use in developing novel anticancer drugs (Rollas et al., 2011).

Antineoplastic Properties

A family of substituted hydrazonoisoxazolones was studied for their antineoplastic activities, showing significant effects in human promyelocytic leukaemia cells (Bustos et al., 2016).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future directions in the study of isoxazolones could involve exploring their potential uses in pharmaceuticals and materials science, given their versatile chemical properties .

Properties

IUPAC Name

2-(chloromethyl)-5-methyl-1,2-oxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO2/c1-4-2-5(8)7(3-6)9-4/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVDUEBKNOYSAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10605580
Record name 2-(Chloromethyl)-5-methyl-1,2-oxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10605580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69513-43-5
Record name 2-(Chloromethyl)-5-methyl-1,2-oxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10605580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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